

Thermodynamic Properties of 3,5-Dimethyl-4-Nitrosopyrazole: A Technical Guide

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Compound of Interest

Compound Name: *1H-Pyrazole,3,5-dimethyl-1-nitroso-(9CI)*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the experimentally determined thermodynamic properties of 3,5-dimethyl-4-nitrosopyrazole. The data presented herein is crucial for understanding the energetic characteristics and stability of this compound, which is of interest in various fields, including energetic materials and coordination chemistry. This document details the experimental methodologies employed for these measurements and summarizes the key quantitative data in a structured format.

Note on Nomenclature: The focus of this guide is on the 3,5-dimethyl-4-nitrosopyrazole isomer, for which experimental thermodynamic data is available. While the user requested information on 3,5-dimethyl-1-nitrosopyrazole, the 4-nitroso tautomer is often more stable and is the subject of the detailed thermodynamic investigation cited here.

Summary of Thermodynamic Data

The standard molar enthalpies of combustion, formation, and sublimation for crystalline 3,5-dimethyl-4-nitrosopyrazole have been determined experimentally. These values, measured at $T = 298.15\text{ K}$, are summarized in the table below.

Thermodynamic Property	Symbol	Value (kJ·mol ⁻¹)
Standard Molar Enthalpy of Combustion (crystalline)	$\Delta_c H^\circ_m(\text{cr})$	-2924.6 ± 2.3
Standard Molar Enthalpy of Formation (crystalline)	$\Delta_f H^\circ_m(\text{cr})$	-
Standard Molar Enthalpy of Sublimation	$\Delta_{\text{gr}} H^\circ_m$	-
Standard Molar Enthalpy of Formation (gaseous)	$\Delta_f H^\circ_m(\text{g})$	-

Data sourced from Ribeiro da Silva et al. (2001). Note: The original source should be consulted for the derived enthalpy of formation values which depend on the products of combustion.

Experimental Protocols

The determination of the thermodynamic properties of 3,5-dimethyl-4-nitrosopyrazole relies on precise calorimetric techniques. The primary methods employed are static-bomb combustion calorimetry and Calvet microcalorimetry.

Synthesis of 3,5-Dimethyl-4-Nitrosopyrazole

A common synthetic route for 3,5-dimethyl-4-nitrosopyrazole involves the reaction of 3,5-dimethylpyrazole with a nitrosating agent. A general procedure is as follows:

- **Dissolution:** 3,5-dimethylpyrazole is dissolved in an appropriate acidic medium.
- **Nitrosation:** A solution of sodium nitrite is added dropwise to the pyrazole solution at a controlled temperature, typically below 5°C, to introduce the nitroso group.
- **Precipitation and Filtration:** The product precipitates from the reaction mixture and is collected by filtration.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent to obtain crystals of high purity for calorimetric measurements.

Static-Bomb Combustion Calorimetry

This technique is used to measure the standard molar enthalpy of combustion ($\Delta_c H^\circ \text{m}$).



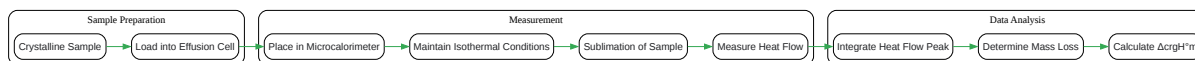
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Caption: Workflow for Combustion Calorimetry.

- **Sample Preparation:** A known mass of the crystalline 3,5-dimethyl-4-nitrosopyrazole is pressed into a pellet. A cotton fuse of known mass and energy of combustion is attached.
- **Bomb Assembly:** The pellet and fuse are placed in a crucible inside a high-pressure stainless steel decomposition vessel (the "bomb"). The bomb is then sealed and pressurized with pure oxygen.
- **Calorimetric Measurement:** The sealed bomb is submerged in a known mass of water in a calorimeter. The sample is ignited electrically. The temperature change of the water is precisely measured.
- **Data Analysis:** The energy equivalent of the calorimeter is determined using a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The measured temperature rise, after applying corrections for the fuse ignition and the formation of nitric acid, is used to calculate the standard molar enthalpy of combustion of the sample.^[1]

Calvet Microcalorimetry

The standard molar enthalpy of sublimation ($\Delta_{\text{gcr}} H^\circ \text{m}$) is determined using a Calvet microcalorimeter.



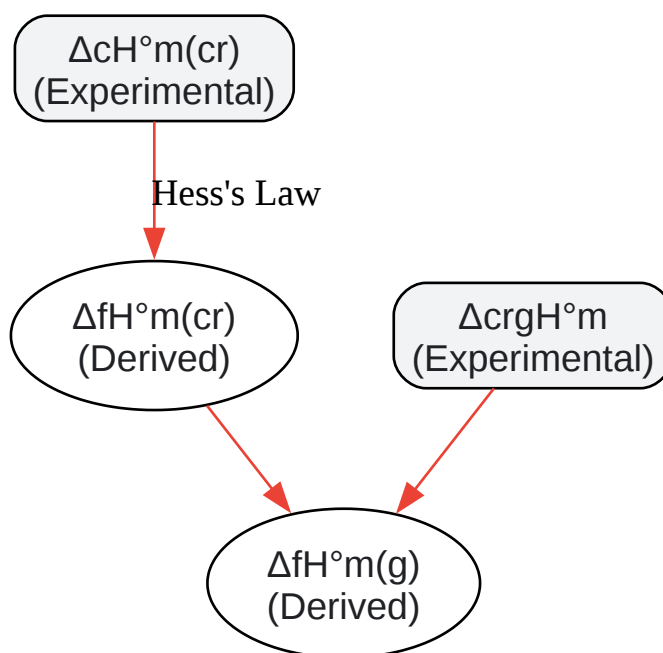
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Caption: Workflow for Sublimation Enthalpy Measurement.

- **Sample Preparation:** A small, accurately weighed amount of the crystalline sample is placed in a Knudsen effusion cell.
- **Measurement:** The cell is introduced into the Calvet microcalorimeter, which is maintained at a constant temperature (isothermal). The sample sublimates into a vacuum.
- **Heat Flow Detection:** The endothermic process of sublimation causes a heat flow, which is detected by the thermopiles of the calorimeter.
- **Data Analysis:** The heat flow is recorded as a function of time, and the area under the resulting peak is integrated to determine the total heat absorbed during sublimation. The mass of the sublimed sample is determined by weighing the effusion cell before and after the experiment. The standard molar enthalpy of sublimation is then calculated from the total heat absorbed and the amount of substance sublimed.^[1]

Derivation of Thermodynamic Properties

The experimentally determined values for the enthalpies of combustion and sublimation are used to derive other key thermodynamic properties.



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Caption: Derivation of Formation Enthalpies.

- Standard Molar Enthalpy of Formation of the Crystalline State ($\Delta_f H^\circ m(\text{cr})$): This value is derived from the standard molar enthalpy of combustion using Hess's Law. The calculation requires the known standard molar enthalpies of formation of the combustion products (CO_2 , H_2O , and N_2).
- Standard Molar Enthalpy of Formation of the Gaseous State ($\Delta_f H^\circ m(\text{g})$): This is calculated by combining the standard molar enthalpy of formation of the crystalline state with the standard molar enthalpy of sublimation, according to the following equation:

$$\Delta_f H^\circ m(\text{g}) = \Delta_f H^\circ m(\text{cr}) + \Delta_{\text{gcr}} H^\circ m$$

Biological Context

While a detailed signaling pathway for 3,5-dimethyl-4-nitrosopyrazole is not extensively documented in the literature, pyrazole derivatives are known to exhibit a wide range of biological activities.^{[2][3]} These activities can stem from their ability to coordinate with metal ions in biological systems or to interact with various enzymes and receptors. For instance, some pyrazole derivatives have been investigated as potential inhibitors of enzymes like

phosphodiesterase type 4 (PDE4).[3] The thermodynamic properties detailed in this guide are fundamental to understanding the stability and potential reactivity of this class of compounds in biological environments.

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